
2,7-Dichloroquinoxaline
Overview
Description
2,7-Dichloroquinoxaline is a halogenated quinoxaline derivative characterized by chlorine substituents at positions 2 and 7 of the quinoxaline core. It serves as a critical intermediate in synthesizing antitumor agents, with derivatives demonstrating activity comparable to the reference compound XK469 at concentrations of $1 \times 10^{-4}$ mol/L . The compound is synthesized via a multi-step protocol starting from 4-chloro-2-nitroaniline, involving substitution, reductive cyclization, oxidation, and chlorination. Structural confirmation is achieved through elemental analysis, $^1$H NMR, $^{13}$C NMR, MS, and IR spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloroquinoxaline typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds under specific conditions. One common method is the reaction of 2,7-dichloro-1,4-benzoquinone with ortho-phenylenediamine in the presence of a suitable catalyst. This reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen based on cost-effectiveness and environmental considerations. Green chemistry approaches are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Products: Various 2,7-disubstituted quinoxalines.
Oxidation and Reduction Products: Different quinoxaline derivatives depending on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Anticancer Properties
Research indicates that quinoxaline derivatives, including 2,7-dichloroquinoxaline, exhibit notable anticancer properties. For instance, studies have shown that certain quinoxaline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A specific derivative demonstrated an IC50 value of 1.9 µg/mL against HCT-116 colon cancer cells and 2.3 µg/mL against MCF-7 breast cancer cells, outperforming the standard drug doxorubicin (IC50 3.23 µg/mL) in efficacy . This highlights the potential of this compound as a lead compound for developing new anticancer agents.
Mechanism of Action
The mechanism by which quinoxaline derivatives exert their anticancer effects often involves the modulation of signaling pathways related to cell proliferation and survival. They may also interact with DNA, leading to the disruption of replication processes in cancer cells .
Treatment of Chronic Diseases
Diabetes Management
this compound derivatives have been explored for their potential in managing diabetes. Transition metal complexes derived from quinoxaline have shown promise in reducing blood glucose levels in diabetic animal models. For example, certain complexes demonstrated significant hypoglycemic effects when tested on Wistar rats . This suggests that derivatives of this compound could be further investigated for their utility in diabetes treatment.
Neuroprotective Effects
Additionally, quinoxaline derivatives have been linked to neuroprotective effects. Research indicates that they may help mitigate neurodegenerative diseases by influencing neuroinflammation and promoting neuronal survival . The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for neurological disorders.
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
Quinoxalines, including this compound, have demonstrated antimicrobial properties against various pathogens. Studies highlight their effectiveness against bacteria and viruses, suggesting a role in developing new antimicrobial therapies . The structure-activity relationship of these compounds indicates that modifications can enhance their efficacy against specific microbial strains.
Synthesis and Derivative Development
Synthetic Routes
The synthesis of this compound can be achieved through several methods involving nucleophilic aromatic substitution reactions. These synthetic pathways allow for the introduction of various substituents at the 2- and 3-positions of the quinoxaline ring, leading to a diverse array of biologically active derivatives . The ability to modify the compound's structure is crucial for tailoring its pharmacological properties.
Case Studies
Mechanism of Action
The mechanism of action of 2,7-Dichloroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may interfere with the replication of bacterial and viral DNA, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
2,3-Dichloroquinoxaline
- Synthesis : Prepared from o-phenylenediamine derivatives via cyclization with oxalic acid, followed by chlorination using POCl₃ and DMF .
- Reactivity: The chlorine at position 3 exhibits higher reactivity due to electron-withdrawing effects (e.g., bromine at position 6 in 6-bromo-2,3-dichloroquinoxaline enhances substitution at Cl-3 via the -R effect) .
- Applications: Antimicrobial Activity: Derivatives with thioether or hydrazine substituents show significant antibacterial and antifungal activity against Staphylococcus aureus and Candida albicans . Antischistosomal Activity: Anilinoquinoxaline derivatives derived from 2,3-dichloroquinoxaline exhibit superior activity against Schistosoma mansoni compared to other analogs . Kinase Inhibition: Serves as a precursor for type II kinase inhibitors, such as pyrrolo[3,2-b]quinoxaline derivatives .
2,6-Dichloroquinoxaline
- Synthesis: Reacted with alcohols, thiols, or amines under phase-transfer catalysis (TEBAC) to yield 2-substituted-6-chloroquinoxalines .
- Applications: Antibacterial Activity: Derivatives display in vitro activity against Escherichia coli and Bacillus subtilis . Safety Profile: Classified as non-hazardous under standard handling conditions (CAS 18671-97-1) .
6,7-Dichloroquinoxaline
- Synthesis: Produced via chlorination of 6,7-dinitroquinoxaline using HCl in DMF at 80–85°C, yielding 75% under forced conditions .
- Reactivity : Nitro groups at positions 6 and 7 are selectively replaced by chlorine, enabling regioselective functionalization .
6-Chloro-7-nitroquinoxaline
- Synthesis: Intermediate in the preparation of 6,7-dichloroquinoxaline; synthesized from 6,7-dinitroquinoxaline via partial nitro-to-chloro substitution .
- Applications: Key precursor for synthesizing fluorinated and iodinated quinoxaline derivatives .
Comparative Analysis
Table 1: Structural and Functional Comparison of Dichloroquinoxaline Derivatives
Table 2: Reactivity and Substitution Patterns
Compound | Reactive Positions | Dominant Substitution Site | Influencing Factors |
---|---|---|---|
This compound | 2 and 7 | Position 2 | Steric hindrance at position 7 |
2,3-Dichloroquinoxaline | 3 > 2 | Position 3 | Electron-withdrawing effects (-R groups) |
6,7-Dichloroquinoxaline | 6 and 7 | Position 7 | Nitro group lability |
Biological Activity
Overview
2,7-Dichloroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H4Cl2N2. It belongs to the quinoxaline family, characterized by a bicyclic structure comprising fused benzene and pyrazine rings. This compound has garnered attention for its diverse biological activities, including antifungal, antibacterial, and antiviral properties, making it a subject of extensive research in medicinal chemistry and pharmacology.
Target Interactions
this compound interacts with various biochemical targets, particularly enzymes such as tyrosine kinases and phosphatases. These enzymes play crucial roles in cell signaling pathways. The compound inhibits these enzymes by binding to their active sites, which subsequently affects downstream signaling processes critical for cellular functions.
Cellular Effects
The compound has been shown to influence cell function significantly. In cancer cells, for instance, this compound can induce apoptosis through mechanisms that increase reactive oxygen species (ROS) levels and inhibit hypoxia-inducible factor-1 alpha (HIF-1α) pathways. This dual action not only promotes cell death but also disrupts tumor growth under hypoxic conditions.
Antifungal Activity
Research indicates that this compound exhibits antifungal properties against various strains of fungi. It is particularly effective against pathogenic fungi due to its ability to disrupt fungal cell membranes and inhibit key metabolic pathways.
Antibacterial Activity
The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It operates by inhibiting bacterial growth and proliferation, potentially through interference with bacterial DNA synthesis or protein synthesis pathways.
Antiviral Activity
Studies have shown that this compound possesses antiviral properties, particularly against certain viral infections. Its mechanism may involve the inhibition of viral replication or the disruption of viral entry into host cells.
Case Studies and Research Findings
-
Cancer Research
A study highlighted that this compound (referred to as DCQ in some literature) reduced colony survival in HCT116 human colon cancer cells. The compound induced apoptosis even in p53-deficient cells by decreasing HIF-1α expression and promoting DNA damage response pathways. Higher doses led to significant tumor growth inhibition in vivo models when combined with radiation therapy, reducing tumor volume by approximately 80% . -
Mechanistic Insights
In another investigation focusing on the effects of DCQ on T-84 human colon cancer cells, the compound inhibited extracellular signal-regulated kinase (ERK) phosphorylation and reduced Bcl-2α protein levels under normoxic conditions. This suggests that DCQ may serve as a potential therapeutic agent for colon cancer by modulating critical survival pathways . -
Antimicrobial Efficacy
Comparative studies have shown that this compound exhibits superior antibacterial activity compared to other quinoxaline derivatives. Its unique substitution pattern enhances its reactivity and potency against microbial pathogens .
Data Table: Biological Activities of this compound
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Antifungal | Moderate to High | Disruption of cell membranes |
Antibacterial | High | Inhibition of DNA/protein synthesis |
Antiviral | Moderate | Inhibition of viral replication |
Cancer Cell Apoptosis | Significant | Induction via ROS increase and HIF-1α inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,3-dichloroquinoxaline?
- Methodological Answer : 2,3-Dichloroquinoxaline is synthesized via nucleophilic substitution, tandem reactions, and catalytic coupling. Key methods include:
- Pd/C-catalyzed one-pot synthesis : Reacting 2,3-dichloroquinoxaline with hydrazine, aldehydes, and phenylacetylene in water at 70°C yields triazoloquinoxaline derivatives (e.g., 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines) .
- Nucleophilic displacement : Reaction with sulfur/nitrogen nucleophiles (e.g., thiols, amines) produces symmetrically or asymmetrically substituted quinoxalines .
- Cyanoalkylation : Condensation with malononitrile or ethyl cyanoacetate yields 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives .
- Tandem reactions : Alkaline DMF-mediated reactions with 2-amino-N-substituted benzamides form polycyclic quinoxalinoquinazolinones .
Q. How can the purity and structural integrity of 2,3-dichloroquinoxaline be verified experimentally?
- Methodological Answer :
- Low-temperature phosphorescence spectroscopy : Monitor emission spectra at 1.2–1.3 K using a McPherson monochromator and cooled photomultiplier. Polarization analysis (Type I, II, III bands) confirms electronic transitions and crystal incorporation .
- Microwave-induced transient effects : Flash excitation with a xenon lamp and microwave irradiation detects triplet sublevel dynamics (e.g., Ty ↔ Tx transitions) via spin-lattice relaxation (SLR) changes .
- X-ray crystallography : Analyze host crystal structures (e.g., durene, tetrachlorobenzene) to confirm molecular orientation and doping efficiency .
Q. What are the key spectral features of 2,3-dichloroquinoxaline in UV-Vis and phosphorescence spectroscopy?
- Methodological Answer :
- Phosphorescence bands :
- Type I : Polarized along molecular x-axis (e.g., O,O-band at 0,0 cm⁻¹; intensity invariant under host crystal rotation) .
- Type II : z-polarized emission from Ty sublevels (e.g., 0,0-262 cm⁻¹ band; intensity varies with crystal orientation) .
- Type III : Mixed y/z-polarized emission (e.g., 0,0-490 cm⁻¹ band in durene) requiring spin-orbit-vibronic coupling .
- Microwave double resonance (ODMR) : Detects sublevel-specific emission (e.g., 260 cm⁻¹ vibronic band linked to T' sublevel) .
Advanced Research Questions
Q. How do spin-orbit coupling and vibronic perturbations influence the phosphorescence polarization of 2,3-dichloroquinoxaline?
- Methodological Answer :
- Spin-orbit coupling : Dominates Type I bands (Tz → S₀ transitions) via mixing of triplet and singlet states (e.g., S(1π, π*) ↔ T(π, π*)) .
- Spin-vibronic coupling : Activates Type II/III bands through non-totally symmetric vibrations (e.g., a₂ or b₁ modes). For example, the 262 cm⁻¹ band arises from Ty sublevel transitions enabled by a₂ vibrations .
- Spatial polarization : Host crystal orientation (e.g., tetrachlorobenzene’s monoclinic structure) modulates relative intensities of polarized components .
Q. What methodologies are used to analyze triplet sublevel dynamics in 2,3-dichloroquinoxaline?
- Methodological Answer :
- Flash excitation with microwave modulation : Populates triplet states transiently, revealing intersystem crossing (ISC) rates and SLR timescales (e.g., Ty ↔ Tx transitions with τ ~ 100 ms at 1.3 K) .
- Adiabatic inversion : Microwave frequency sweeps measure sublevel populations (e.g., 7:1 Tz:T’ ratio at 1.9 K) .
- Rate equation modeling : Quantifies radiative/non-radiative decay constants (kᵣ, kₙᵣ) from time-resolved phosphorescence .
Q. How can microwave-induced transient effects be employed to study intersystem crossing rates in 2,3-dichloroquinoxaline?
- Methodological Answer :
- Microwave saturation : Depletes specific sublevels (e.g., Ty) to perturb ISC equilibrium. Monitor intensity changes in vibronic bands (e.g., Type II emission) to calculate rate constants .
- Phase-sensitive detection : Isolate microwave-modulated signals from noise, enabling precise measurement of ISC efficiency (e.g., f = 0.86 for adiabatic inversion) .
Q. How does host crystal orientation affect the spatial polarization of phosphorescence in 2,3-dichloroquinoxaline?
- Methodological Answer :
- Durene host : Monoclinic structure (a = 11.57 Å, β = 113.3°) aligns molecular x-axis with crystal N-axis. Type I bands show intensity minima along the a-axis .
- Tetrachlorobenzene host : Monoclinic-to-triclinic phase transition below 188 K minimally alters molecular orientation. Type III bands exhibit intensity minima along the b-axis .
Q. What computational approaches are suitable for modeling the electronic transitions of 2,3-dichloroquinoxaline?
- Methodological Answer :
Properties
IUPAC Name |
2,7-dichloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNASAKVGUCRNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374226 | |
Record name | 2,7-Dichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-31-5 | |
Record name | 2,7-Dichloroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59489-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59489-31-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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